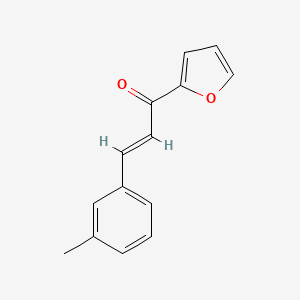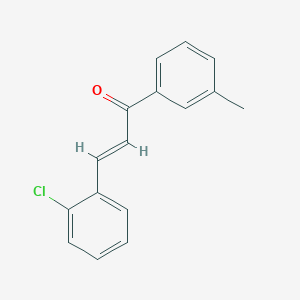
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 2-chloro-3-methyl-1-phenyl-1-propene, is an organic compound that is used in a variety of scientific research applications. It is synthesized from the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. This compound is of particular interest as it has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been used to study the metabolism of drugs and other xenobiotics, as well as to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, this compound has been used to study the role of specific enzymes in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme, thereby preventing the formation of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and is available in high yields. Additionally, this compound has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action is not fully understood and this compound may have toxic effects at high concentrations.
Direcciones Futuras
There are a number of potential future directions related to (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. For example, further research is needed to better understand the mechanism of action of this compound and to determine its potential toxic effects at higher concentrations. Additionally, this compound could be used in the development of new drugs or drug delivery systems. Finally, this compound could be used to study the role of specific enzymes in the regulation of cell growth and differentiation.
Métodos De Síntesis
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 120-130°C for several hours. The reaction produces the desired product in high yields, typically greater than 90%.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESJESZEDMCTNY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

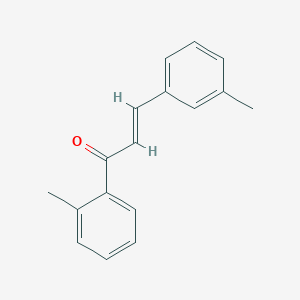
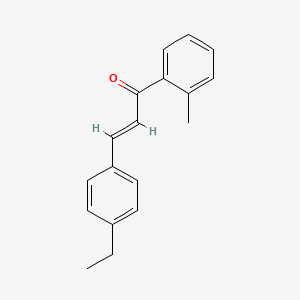
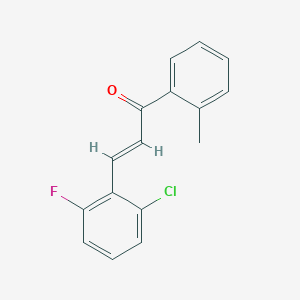
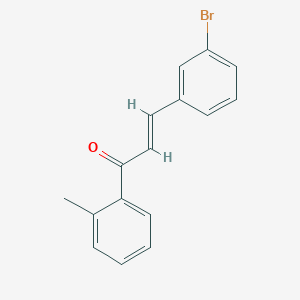
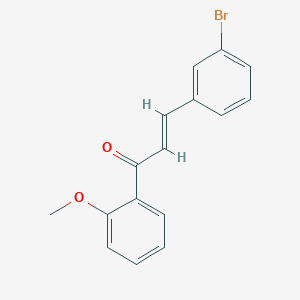
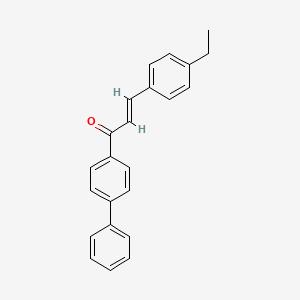
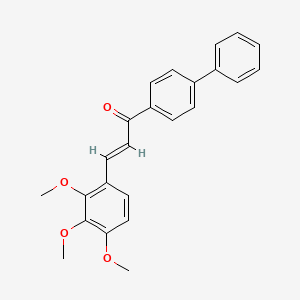
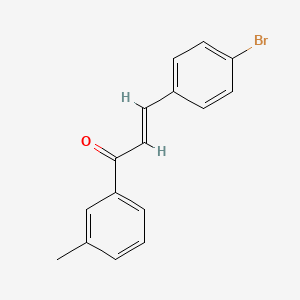



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
